

Spectral comparison of (R) and (S) enantiomers of Oxolan-3-yl methanesulfonate

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A Comparative Spectral Analysis of (R)- and (S)-Oxolan-3-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected spectral properties of the (R) and (S) enantiomers of **Oxolan-3-yl methanesulfonate**. Due to the scarcity of publicly available experimental spectral data for these specific enantiomers, this document outlines the theoretical principles and expected outcomes of various spectroscopic analyses. Data from representative chiral molecules, such as (R)- and (S)-limonene, are used for illustrative purposes to highlight the techniques capable of differentiating between enantiomers.

Introduction to Chiral Spectroscopy

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will yield identical spectra for both the (R) and (S) enantiomers of a chiral molecule.^{[1][2][3]} To distinguish between enantiomers, specialized chiroptical techniques or the use of a chiral auxiliary is necessary.

This guide will explore:

- **Standard Spectroscopic Techniques (NMR, IR, MS):** Explaining why they are inherently unable to differentiate between enantiomers and presenting the expected, identical spectral data.
- **Chiroptical and Specialized Techniques:** Detailing methods capable of distinguishing between the (R) and (S) enantiomers, including Vibrational Circular Dichroism (VCD), NMR with Chiral Solvating Agents, and Chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the expected and illustrative spectral data for the enantiomers of **Oxolan-3-yl methanesulfonate**.

Note: The ^1H and ^{13}C NMR, IR, and MS data for the **Oxolan-3-yl methanesulfonate** enantiomers are predicted to be identical. The spectral data for (R)- and (S)-limonene are provided as an illustrative example for techniques that can differentiate between enantiomers.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Standard ^1H and ^{13}C NMR spectra of enantiomers are identical. To differentiate them, a chiral solvating agent can be added to form diastereomeric complexes, which will exhibit different chemical shifts.^[4]

Technique	(R)-Oxolan-3-yl methanesulfonate (Expected)	(S)-Oxolan-3-yl methanesulfonate (Expected)	Illustrative Example: (R)- and (S)- limonene with Chiral Solvating Agent
^1H NMR	Identical to (S)- enantiomer	Identical to (R)- enantiomer	Distinct chemical shifts for corresponding protons in the presence of a chiral solvating agent.
^{13}C NMR	Identical to (S)- enantiomer	Identical to (R)- enantiomer	Distinct chemical shifts for corresponding carbons in the presence of a chiral solvating agent. [5] [6]

Table 2: Infrared (IR) Spectroscopy Data

Standard IR spectra of enantiomers are identical. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized light, produces mirror-image spectra for enantiomers.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Technique	(R)-Oxolan-3-yl methanesulfonate (Expected)	(S)-Oxolan-3-yl methanesulfonate (Expected)	Illustrative Example: VCD Spectra of (R)- and (S)-limonene
FTIR	Identical to (S)-enantiomer. Characteristic peaks for S=O stretch (~1350, 1175 cm ⁻¹), C-O stretch (~1050 cm ⁻¹), C-H stretch (~2900 cm ⁻¹).	Identical to (R)-enantiomer. Characteristic peaks for S=O stretch (~1350, 1175 cm ⁻¹), C-O stretch (~1050 cm ⁻¹), C-H stretch (~2900 cm ⁻¹).	VCD spectrum of (R)-limonene is a mirror image of the VCD spectrum of (S)-limonene. [7] [8] [9] [10]
VCD	Unique spectrum	Mirror image of the (R)-enantiomer's spectrum	The spectra show opposite signs for corresponding vibrational bands. [7] [8] [9] [10]

Table 3: Mass Spectrometry (MS) Data

Standard MS techniques produce identical mass spectra for enantiomers as they have the same mass-to-charge ratio.

Technique	(R)-Oxolan-3-yl methanesulfonate (Expected)	(S)-Oxolan-3-yl methanesulfonate (Expected)	Illustrative Example: (R)- and (S)-limonene
GC-MS (EI)	Identical to (S)-enantiomer. Molecular Ion (M ⁺) and fragmentation pattern will be the same.	Identical to (R)-enantiomer. Molecular Ion (M ⁺) and fragmentation pattern will be the same.	The mass spectra of (R)- and (S)-limonene are identical, both showing a molecular ion peak at m/z 136 and characteristic fragmentation patterns. [11]

Table 4: Chiral High-Performance Liquid Chromatography (HPLC) Data

Chiral HPLC is the most common technique for separating and quantifying enantiomers. Using a chiral stationary phase, the two enantiomers will have different retention times.

Technique	(R)-Oxolan-3-yl methanesulfonate	(S)-Oxolan-3-yl methanesulfonate	Illustrative Example: Chiral GC of (R)- and (S)-limonene
Chiral HPLC	Different retention time from the (S)-enantiomer	Different retention time from the (R)-enantiomer	(R)- and (S)-limonene are baseline separated on a chiral column, each exhibiting a distinct retention time. [12] [13]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific instruments and samples.

Protocol 1: NMR Spectroscopy (with Chiral Solvating Agent)

- Sample Preparation:
 - Accurately weigh 5-10 mg of the racemic or enantiomerically enriched **Oxolan-3-yl methanesulfonate**.
 - Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
 - Add an appropriate chiral solvating agent (e.g., a derivative of BINOL) in a specific molar ratio to the analyte.[\[14\]](#)

- Gently shake the NMR tube for approximately 30 seconds to ensure thorough mixing and complex formation.[\[14\]](#)
- ^1H NMR Acquisition:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[\[15\]](#)
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.[\[15\]](#)
 - Relaxation Delay: 1-5 seconds.[\[15\]](#)
 - Number of Scans: 16-64, depending on the sample concentration.
 - Temperature: 25 °C.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the signals corresponding to the separated enantiomers to determine the enantiomeric excess (ee).

Protocol 2: Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Instrument Preparation:
 - Ensure the ATR crystal (e.g., diamond) is clean.[\[16\]](#) Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.[\[17\]](#)

- Background Spectrum:
 - Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
- Sample Analysis:
 - Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[\[17\]](#)
 - For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[\[17\]](#)
 - Acquire the sample spectrum.
 - Typical Parameters:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32
- Data Processing and Cleaning:
 - The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Clean the ATR crystal thoroughly with a suitable solvent after the measurement.[\[17\]](#)

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[\[18\]](#)[\[19\]](#)

- Ensure the sample is free of particulate matter by filtering or centrifugation if necessary. [\[19\]](#)
- Transfer the solution to a 1.5 mL GC autosampler vial. [\[18\]](#)
- GC-MS Analysis:
 - GC Column: A standard non-polar column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injection Volume: 1 µL.
 - MS Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis:
 - Identify the peak corresponding to **Oxolan-3-yl methanesulfonate** in the total ion chromatogram.
 - Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

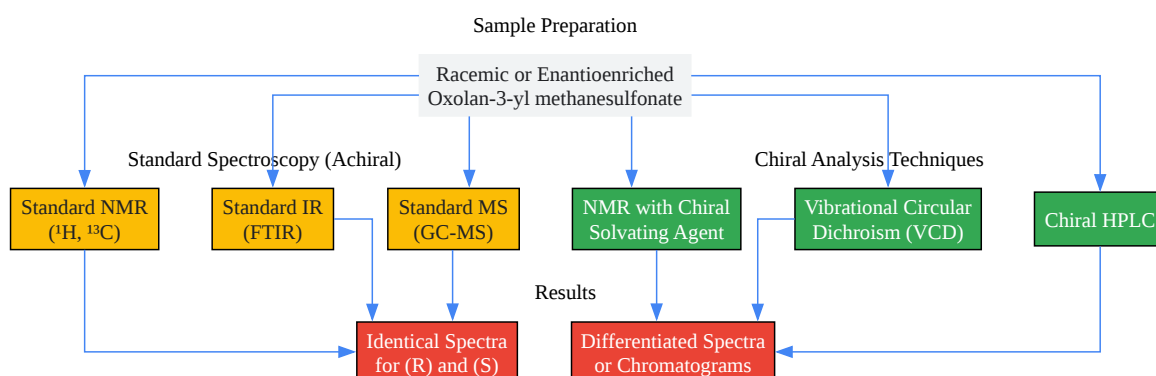
Protocol 4: Chiral High-Performance Liquid Chromatography (HPLC)

- System and Mobile Phase Preparation:
 - Chiral Column: Select a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H). [\[20\]](#)[\[21\]](#)

- Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).[22][23] For basic analytes, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.[22]
- Degas the mobile phase thoroughly before use.[20]
- Analysis:
 - Flow Rate: 0.5 - 1.0 mL/min.[24]
 - Column Temperature: 25 °C.[23]
 - Detection: UV detection at a suitable wavelength (e.g., 210 nm).[23]
 - Injection Volume: 10 µL.[23]
 - Equilibrate the column with the mobile phase until a stable baseline is achieved before injecting the sample.[20]
- Data Analysis:
 - Integrate the peak areas of the two separated enantiomers.
 - Calculate the enantiomeric excess (% ee) using the formula: $\% ee = [(Area_1 - Area_2) / (Area_1 + Area_2)] \times 100$ where $Area_1$ and $Area_2$ are the peak areas of the major and minor enantiomers, respectively.

Visualizations

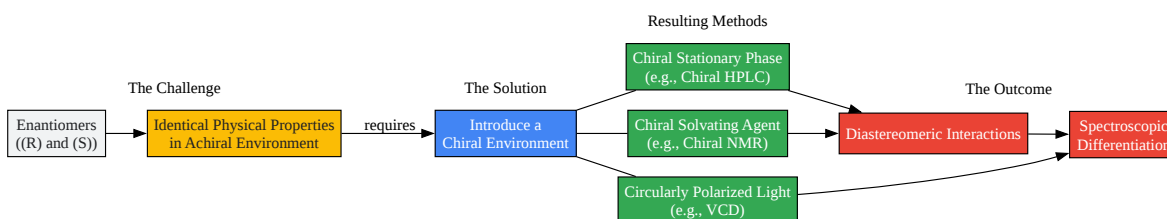
Experimental Workflow for Chiral Analysis



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Caption: Workflow for the spectral comparison of (R) and (S) enantiomers.

Logical Relationship of Chiral Analysis Techniques



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Caption: The logic behind differentiating enantiomers using spectroscopic techniques.

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